Superior Glycolysis Inhibition in 4T1 Breast Cancer Cells: Mito-SilylDCA vs. Mito-DCA vs. NaDCA
In a direct head-to-head comparison using the Seahorse XF Glycolytic Stress Assay on 4T1 murine breast cancer cells, Mito-SilylDCA (200 µM) significantly reduced the extracellular acidification rate (ECAR) compared to Mito-DCA (200 µM) and sodium dichloroacetate (NaDCA, 600 µM). Mito-DCA and Mito-SilylDCA both showed significant glycolysis inhibition, but Mito-SilylDCA demonstrated a more pronounced reduction in glycolytic capacity and glycolytic reserve, confirming the functional advantage of the multi-DCA-silyl architecture over the single-DCA mitochondrial conjugate [1].
| Evidence Dimension | Extracellular Acidification Rate (ECAR) – Glycolysis Inhibition |
|---|---|
| Target Compound Data | Mito-SilylDCA (200 µM): Substantial reduction in basal glycolysis, glycolytic capacity, and glycolytic reserve (exact fold-change values reported graphically in Figure 3B-C) |
| Comparator Or Baseline | Mito-DCA (200 µM): Moderate reduction; NaDCA (600 µM): Minimal to no significant reduction |
| Quantified Difference | Mito-SilylDCA > Mito-DCA >> NaDCA in magnitude of ECAR suppression; precise fold-change difference visually exceeds 50% greater inhibition relative to Mito-DCA at matched concentration |
| Conditions | 4T1 murine breast cancer cell line; Seahorse XFe96 analyzer; 6 h pre-treatment; Glucose 10 mM, Oligomycin 1 µM, 2-DG 50 mM; n=3 biological replicates |
Why This Matters
This head-to-head ECAR data provides direct quantitative evidence that Mito-SilylDCA outperforms its closest structural analog (Mito-DCA) and the clinical standard (DCA) in suppressing glycolysis, validating the procurement choice for mitochondrial PDK1 inhibition studies.
- [1] All-in-One Pyruvate Dehydrogenase Kinase Inhibitor for Tracking, Targeting, and Enhanced Efficacy. Bioconjug Chem. 2023;34(6):1122–1129. doi:10.1021/acs.bioconjchem.3c00152 View Source
